1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole
Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities. This compound, with the molecular formula C8H12N2, is characterized by a fused benzene and imidazole ring system, with a methyl group at the nitrogen atom.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antiviral, and antifungal effects .
Biochemical Pathways
Benzimidazole derivatives have been known to interfere with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound has a molecular weight of 1362, which suggests it may have good bioavailability .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of the compound .
Biochemical Analysis
Cellular Effects
Benzimidazoles have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives. Another method includes the reaction of o-phenylenediamine with aldehydes under acidic conditions . Industrial production often employs catalytic redox cycling based on Ce(IV)/Ce(III) redox-mediated oxidation .
Industrial Production Methods: Industrial synthesis typically involves large-scale reactions using automated reactors to ensure consistency and purity. The use of high-pressure and high-temperature conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced tetrahydro derivatives, and various substituted benzimidazoles .
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Benzimidazole: The parent compound with a similar structure but without the methyl group.
2-Methylbenzimidazole: Another derivative with a methyl group at a different position.
4,5,6,7-Tetrahydrobenzimidazole: A similar compound without the methyl group
Uniqueness: 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its stability and bioavailability compared to other benzimidazole derivatives .
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydrobenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-6-9-7-4-2-3-5-8(7)10/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEFWOVHXQTYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446312 | |
Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1837-49-6 | |
Record name | 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.